3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine
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Overview
Description
3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 3-position and a 5-fluoro-2-methoxyphenyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced using chloromethylation reactions, often involving reagents like formaldehyde and hydrochloric acid.
Attachment of the 5-Fluoro-2-Methoxyphenyl Group: This step involves the coupling of the pyridine ring with a 5-fluoro-2-methoxyphenyl moiety, which can be achieved through cross-coupling reactions such as the Suzuki-Miyaura reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The pyridine ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The 5-fluoro-2-methoxyphenyl group may also contribute to the compound’s activity by interacting with hydrophobic or aromatic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-(2-methoxyphenyl)pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(Chloromethyl)-5-(5-fluorophenyl)pyridine: Lacks the methoxy group, which may influence its solubility and interaction with targets.
3-(Chloromethyl)-5-(2-methoxy-4-fluorophenyl)pyridine: Has a different substitution pattern, which can alter its chemical and biological properties.
Uniqueness
3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine is unique due to the specific combination of the chloromethyl, fluoro, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-17-13-3-2-11(15)5-12(13)10-4-9(6-14)7-16-8-10/h2-5,7-8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBGXHIRCWFGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CN=CC(=C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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